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molecular formula C8H6ClNO B8789169 4-Chloro-1H-indol-5-ol

4-Chloro-1H-indol-5-ol

Cat. No. B8789169
M. Wt: 167.59 g/mol
InChI Key: YGVUPXSZGAYPDD-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

1-(tert-Butyl-dimethyl-silanyl)-4-chloro-1H-indol-5-ol (5.35 g, 18.98 mmol) is dissolved in THF (90 mL) and cooled to 0° C. TBAF (4.96 g, 18.98 mmol) is added over 5 minutes to the brown solution. After 1 hour the reaction is quenched with ammonium chloride. The reaction is diluted with ethyl acetate and washed with water and then brine. The organic phase is removed, dried (sodium sulfate) and concentrated. The mixture is absorbed onto silica and purified via FCC (0-40% ethyl acetate:heptanes) to obtain the title compound as a solid. MS (ESI) m/z 168.15 (M+1).
Name
1-(tert-Butyl-dimethyl-silanyl)-4-chloro-1H-indol-5-ol
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
4.96 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[N:6]1[C:14]2[C:9](=[C:10]([Cl:16])[C:11]([OH:15])=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)(C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[Cl:16][C:10]1[C:11]([OH:15])=[CH:12][CH:13]=[C:14]2[C:9]=1[CH:8]=[CH:7][NH:6]2 |f:1.2|

Inputs

Step One
Name
1-(tert-Butyl-dimethyl-silanyl)-4-chloro-1H-indol-5-ol
Quantity
5.35 g
Type
reactant
Smiles
C(C)(C)(C)[Si](N1C=CC2=C(C(=CC=C12)O)Cl)(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.96 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour the reaction is quenched with ammonium chloride
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction is diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase is removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The mixture is absorbed onto silica
CUSTOM
Type
CUSTOM
Details
purified via FCC (0-40% ethyl acetate:heptanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CNC2=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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